molecular formula C20H25NO2 B2485337 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide CAS No. 1396801-73-2

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide

Cat. No. B2485337
CAS RN: 1396801-73-2
M. Wt: 311.425
InChI Key: MJBHDEKBCYEQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide often involves complex organic synthesis routes. For example, the synthesis of related compounds has been achieved through processes that include the formation of pivalamide moieties, coupling reactions involving biphenyl structures, and modifications of the hydroxypropyl component. Such syntheses require precise control of reaction conditions and the use of specific reagents and catalysts to achieve the desired products with high purity and yield (Atalay et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide features complex arrangements of atoms including biphenyl moieties, pivalamide groups, and hydroxypropyl chains. X-ray crystallography and molecular modeling studies have provided insights into the conformational preferences, bond lengths, angles, and the overall three-dimensional arrangement of atoms within these molecules. These studies highlight the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing the molecular structure (Saeed et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide and related compounds involves interactions with various reagents leading to functional group transformations, including oxidation, reduction, and hydrolysis. These reactions can significantly alter the physical and chemical properties of the compounds, enabling their application in different areas of research and industry (Smith et al., 2012).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and composition. Key physical properties include melting point, boiling point, solubility in various solvents, and crystalline structure. These properties are crucial for determining the compound's suitability for specific applications, including its role as a potential intermediate in organic synthesis or as a component in material science applications (Özer et al., 2009).

Chemical Properties Analysis

Chemical properties, such as acidity or basicity (pKa), reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for understanding how these compounds interact in chemical reactions. The presence of functional groups like the pivalamide and hydroxypropyl groups significantly influences these properties, affecting the compound's reactivity and potential applications (Digianantonio et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-19(2,3)18(22)21-14-20(4,23)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHDEKBCYEQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.